6-Amino-2-hydroxynicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-2-hydroxynicotinaldehyde is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of an amino group at the 6th position and a hydroxyl group at the 2nd position on the nicotinaldehyde ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-hydroxynicotinaldehyde typically involves the reaction of 2-hydroxynicotinaldehyde with an appropriate amine source under controlled conditions. One common method involves the use of 2-hydroxynicotinaldehyde as a starting material, which undergoes an amination reaction to introduce the amino group at the 6th position . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-2-hydroxynicotinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
6-Amino-2-hydroxynicotinaldehyde has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 6-Amino-2-hydroxynicotinaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways and cellular functions. The compound’s structure allows it to bind to active sites on enzymes, leading to inhibition of their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 6-Amino-2-hydroxynicotinaldehyde include:
6-Aminonicotinamide: This compound has a similar structure but differs in its functional groups and biological activities.
2-Hydroxynicotinaldehyde: Lacks the amino group at the 6th position, resulting in different chemical properties and reactivity.
Uniqueness
Its ability to undergo diverse chemical reactions and its role as a versatile building block in organic synthesis highlight its significance .
Eigenschaften
Molekularformel |
C6H6N2O2 |
---|---|
Molekulargewicht |
138.12 g/mol |
IUPAC-Name |
6-amino-2-oxo-1H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H6N2O2/c7-5-2-1-4(3-9)6(10)8-5/h1-3H,(H3,7,8,10) |
InChI-Schlüssel |
VUXGUXHTQMBFBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)NC(=C1)N)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.